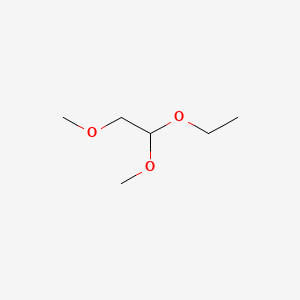

1,2-Dimethoxydiethyl ether

Description

Contextualization within Advanced Chemical Disciplines

The utility of diglyme (B29089) spans several key areas of modern chemistry, a testament to its valuable solvent properties.

Organometallic and Organic Synthesis: Diglyme is particularly favored as a solvent for reactions involving organometallic reagents, such as Grignard reactions and metal hydride reductions. wikipedia.orgchemicalbook.comatamanchemicals.com Its ability to solvate metal cations enhances the reactivity of the associated anions. wikipedia.org This chelating effect makes it an excellent medium for reactions with alkali metals and their derivatives. chemicalbook.comshaktichemicals.org Furthermore, its high boiling point is advantageous for reactions requiring elevated temperatures. chemicalbook.comatamanchemicals.com Recent research has also highlighted its role in promoting intramolecular acceptorless dehydrogenative coupling reactions to synthesize complex nitrogen-containing heterocyclic compounds like quinazolinones, using molecular oxygen as a clean oxidant. rsc.org

Polymer Chemistry and Materials Science: In polymer science, diglyme is used as a solvent for polymerization reactions and in the formulation of polymers, resins, and coatings. shaktichemicals.orgechemi.com Its solvent properties aid in controlling viscosity and film formation. neuchem.com A significant and expanding area of application is in the field of energy storage. Diglyme serves as a critical component of the electrolyte in lithium-ion and other advanced battery systems. neuchem.comshaktichemicals.orgfrontiersin.org Its ability to dissolve lithium salts and its electrochemical stability contribute to the efficiency and performance of these batteries. cymitquimica.comneuchem.com Researchers are actively studying the interactions between lithium ions and diglyme molecules to understand and improve ion transport within these systems. acs.orgrsc.org

Nanomaterials Synthesis: The synthesis of advanced nanomaterials also benefits from the use of diglyme. For instance, it has been employed in the preparation of heterometal-organic complexes which are precursors for up-converting nanocrystals with potential applications in luminescent materials. nih.gov Quantum chemistry studies have been used to investigate the significant role diglyme plays in the synthesis mechanism of ligand-protected gold nanoclusters, where it can mediate the formation of highly photoluminescent clusters. nsf.gov

Historical Development of its Research Applications

The use of diglyme and related glyme ethers is rooted in the broader development of ether solvents in chemical synthesis. The classic Williamson ether synthesis provides the foundational chemistry for the industrial production of diglyme, which is typically manufactured via the catalytic reaction of dimethyl ether and ethylene (B1197577) oxide or from diethylene glycol and dimethyl sulfate. wikipedia.orgchemicalbook.comwho.int

Early research focused on characterizing its fundamental physical and chemical properties, establishing it as a stable, high-boiling point aprotic solvent. who.int This stability, especially towards strong bases where other ethers might cleave, made it an attractive alternative for specific reaction types. Its application as a solvent in the gasometric determination of silanols using lithium aluminum hydride was an early example of its utility in specialized analytical methods. acs.org

Foundational Methodological Frameworks for its Study

A variety of analytical and spectroscopic techniques are employed to characterize diglyme, its purity, and its interactions in solution.

Chromatographic Methods: Gas chromatography (GC), often coupled with mass spectrometry (GC-MS) or flame ionization detection (GC-FID), is a primary technique for the analysis of diglyme. echemi.comwho.int These methods are used to determine the purity of the solvent and to quantify its presence at trace levels in various matrices, including pharmaceutical products and environmental samples like air and water. nih.govresearchgate.netjuniperpublishers.com Headspace GC-MS is a particularly sensitive technique for detecting residual diglyme in manufactured goods. juniperpublishers.comjuniperpublishers.com The development of these methods is crucial for quality control and environmental monitoring. nih.govresearchgate.net

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental tools for confirming the structure of diglyme and studying its chemical environment. chemicalbook.comrsc.org In advanced research, NMR is used to investigate the conformational state of diglyme and its interaction with cations, such as Li⁺, in electrolyte solutions. nsf.govresearchgate.net For example, ¹H NMR calculations can characterize the downfield shifts experienced by diglyme's protons when interacting with gold nanoclusters. nsf.gov

Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy provides significant insight into the molecular structure and interactions of diglyme. The IR spectrum shows characteristic C-O-C stretching vibrations. researchgate.netrsc.orgthermofisher.com Advanced studies use IR and Raman spectroscopy to probe the conformational changes in diglyme upon complexation with metal ions and to study the dynamics of these solutions. researchgate.netacs.orgnih.gov For example, the appearance of new bands in the far-IR spectrum upon the addition of a lithium salt like LiBF₄ indicates the hindered translational motions of the Li⁺ ion within its solvation cage. acs.orgnih.gov The disordered-longitudinal acoustic mode (D-LAM) observed in the Raman spectrum is sensitive to the conformational state of the glyme molecule. researchgate.net

Computational and Theoretical Chemistry: Quantum chemical calculations, particularly using density functional theory (DFT), have become indispensable for understanding the properties and reactivity of diglyme at a molecular level. nsf.goviaea.org These theoretical studies investigate conformer energies, the mechanism of lithium ion migration in diglyme complexes, and the nature of bonding between diglyme and metal centers. acs.orgnsf.goviaea.org Such computational frameworks complement experimental findings and provide deeper insights that are often inaccessible through measurement alone.

Data Tables

Table 1: Physical and Chemical Properties of Diglyme

| Property | Value | Reference(s) |

|---|---|---|

| IUPAC Name | 1-Methoxy-2-(2-methoxyethoxy)ethane | wikipedia.orgthermofisher.com |

| Synonyms | Bis(2-methoxyethyl) ether, Diethylene glycol dimethyl ether | wikipedia.orgafcintl.com |

| CAS Number | 111-96-6 | wikipedia.orgcymitquimica.com |

| Molecular Formula | C₆H₁₄O₃ | wikipedia.orgcymitquimica.com |

| Molar Mass | 134.17 g/mol | shaktichemicals.org |

| Appearance | Colorless liquid | wikipedia.orgchemicalbook.com |

| Boiling Point | 162 °C | shaktichemicals.org |

| Density (at 20°C) | 0.953 g/cm³ | shaktichemicals.org |

| Solubility in Water | Miscible | wikipedia.orgwho.int |

| log Kow | -0.36 | who.int |

Table 2: Spectroscopic Data for Diglyme

| Technique | Key Observations (Chemical Shift δ in ppm, Wavenumber in cm⁻¹) | Reference(s) |

|---|---|---|

| ¹H NMR (CD₃CN) | 3.5 (s, 6H, OMe), 3.7-3.8 (s, 8H, OCH₂) | rsc.org |

| IR (Neat) | Strong C-O-C stretching vibrations in the 900-1150 cm⁻¹ region. | acs.orgnih.gov |

| Raman (Neat) | Broad band at ~316 cm⁻¹ corresponding to the D-LAM (disordered-longitudinal acoustic mode). | researchgate.net |

| Mass Spec (EI) | Base peak and major fragments can be used for identification. | nih.govmzcloud.org |

Structure

2D Structure

3D Structure

Properties

CAS No. |

24424-51-9 |

|---|---|

Molecular Formula |

C6H14O3 |

Molecular Weight |

134.17 g/mol |

IUPAC Name |

1-ethoxy-1,2-dimethoxyethane |

InChI |

InChI=1S/C6H14O3/c1-4-9-6(8-3)5-7-2/h6H,4-5H2,1-3H3 |

InChI Key |

JMSHLCKVCSMPDO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(COC)OC |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Elucidation of 1,2 Dimethoxydiethyl Ether

Established Reaction Pathways for 1,2-Dimethoxydiethyl Ether Synthesis

The synthesis of ethers, including this compound (also known as diglyme), has been well-established through several classical organic reactions. These methods, while foundational, often involve specific reagents and conditions.

One of the most prominent methods for ether synthesis is the Williamson Ether Synthesis . This reaction involves the SN2 reaction of an alkoxide nucleophile with a primary alkyl halide or tosylate. libretexts.org To generate the required alkoxide, an alcohol is typically deprotonated using a strong base like sodium hydride (NaH). libretexts.org For the synthesis of an unsymmetrical ether like this compound, there are two potential combinations of reactants. The preferred pathway generally involves the less sterically hindered alkyl halide to maximize the efficiency of the SN2 reaction and avoid competing elimination reactions. libretexts.org

Another established method is the acid-catalyzed dehydration of alcohols . In this process, two alcohol molecules are condensed with the removal of a water molecule, typically in the presence of a strong acid like sulfuric acid. The mechanism involves the protonation of one alcohol to form a good leaving group (water), which is then displaced by a second alcohol molecule in an SN2 reaction. libretexts.org This is followed by deprotonation to yield the ether. libretexts.org However, this method is generally more suitable for producing symmetrical ethers.

Alkoxymercuration-demercuration of an alkene in the presence of an alcohol provides another route to ethers. masterorganicchemistry.com This reaction involves the Markovnikov addition of an alcohol across the double bond of an alkene, facilitated by a mercury salt like mercuric trifluoroacetate. libretexts.org The intermediate organomercury compound is then reduced, typically with sodium borohydride, to yield the ether. libretexts.org

A patent describes a method for synthesizing 1,2-dimethoxybenzene (B1683551) by reacting catechol with a strong base and methyl chloride in an autoclave. google.com While this pertains to a different diether, the underlying principle of using an alkylating agent (methyl chloride) and a strong base is analogous to the Williamson ether synthesis.

Development of Novel and Sustainable Synthetic Routes

Recent research has focused on developing more environmentally friendly and efficient methods for ether synthesis, moving away from harsh reagents and conditions.

One area of development is the use of ecocatalysts derived from natural sources. For instance, new generations of ecocatalysts from Mn-rich water lettuce have been used for the synthesis of cyclic oxyterpenes. mdpi.com While not directly applied to this compound, this approach highlights the potential for using biosourced catalysts in etherification reactions, aligning with the principles of green chemistry. mdpi.com

The development of novel synthetic methods for related compounds, such as vinyl ethers, also provides insights into potential new routes for other ethers. A novel synthesis of vinyl ethers has been explored involving the elimination of a mesyloxy group. unit.no This multi-step process includes epoxidation, regioselective ring opening, substitution with a mesyl group, and subsequent elimination. unit.no

Furthermore, research into the synthesis of substituted diphenyl ethers has explored self-condensation reactions of nitrobenzenes in the presence of alkali nitrite (B80452) and carbonate in aprotic polar solvents. sioc-journal.cn This points to the ongoing investigation of new reaction pathways for ether formation.

The synthesis of various heterocyclic compounds often involves the use of synthons like 2-aminoacetaldehyde (B1595654) acetals, which contain ether functionalities. thieme-connect.com The development of efficient methods to create these building blocks can be considered an indirect advancement in ether synthesis. For example, a high-yielding method was developed for preparing N-(2,2-dimethoxyethyl)-1H-indole-2-carboxamides, which are precursors to β-carbolinones. thieme-connect.com

Investigation of Reaction Mechanisms in its Formation and Derivatization

Understanding the reaction mechanisms involved in the formation and subsequent reactions of this compound is crucial for optimizing synthetic processes and predicting product distributions.

The low-temperature oxidation of 1,2-dimethoxyethane (B42094) has been studied to understand the competing reaction channels of its corresponding radicals. osti.gov H-abstraction from 1,2-dimethoxyethane leads to two distinct radicals which can undergo either β-scission or O2-addition. osti.gov The subsequent unimolecular decomposition of 1,2-dimethoxyethanylperoxy radicals can lead to the formation of various products, including cyclic ethers. osti.gov

The acid-catalyzed cleavage of ethers is a fundamental reaction. The mechanism typically involves protonation of the ether oxygen to create a good leaving group. youtube.com The subsequent cleavage can proceed via either an SN1 or SN2 mechanism, depending on the structure of the ether. If a stable carbocation can be formed (e.g., tertiary or secondary), the reaction will likely follow an SN1 pathway. youtube.comyoutube.com For primary or methyl ethers, the SN2 pathway is favored. youtube.com

In the context of derivatization, the acid-catalyzed reaction of 1-(2,2-dimethoxyethyl)ureas with phenols has been developed as a one-pot synthesis for urea-substituted diarylethanes and dibenzoxanthenes. semanticscholar.org This reaction proceeds under mild conditions and provides good yields of the target compounds. semanticscholar.org

The mechanism of ether synthesis via the Williamson reaction is a classic example of an SN2 pathway, where an alkoxide ion acts as a nucleophile and displaces a halide from an alkyl halide. libretexts.org In contrast, the acid-catalyzed addition of alcohols to alkenes proceeds through a carbocation intermediate. masterorganicchemistry.com

Advanced Purification and Characterization Techniques for Research-Grade Materials

Achieving high purity is essential for research-grade materials. A combination of purification and characterization techniques is employed to ensure the quality of this compound and its derivatives.

Purification Techniques:

Distillation: Fractional distillation is a standard method for purifying volatile liquids like ethers. For instance, a product was purified by flash-distillation followed by fractionation through a spinning-band column. orgsyn.org In another case, fractional distillation was used to isolate a colorless liquid product. unit.no

Chromatography: Column chromatography is widely used for the purification of synthesized compounds. Silica (B1680970) gel is a common stationary phase, and various solvent systems, such as mixtures of diethyl ether and petroleum ether or methanol (B129727) and n-hexane, are used as eluents. mdpi.comresearchgate.net Flash chromatography is a faster version of this technique that is also frequently employed. researchgate.net

Recrystallization: For solid derivatives, recrystallization is an effective purification method. For example, a carboxylic acid was recrystallized from diethyl ether to obtain a white solid. researchgate.net

Characterization Techniques:

Gas Chromatography (GC): GC is used to assess the purity of volatile compounds. A single symmetrical peak in the chromatogram is indicative of a pure substance. orgsyn.org GC coupled with mass spectrometry (GC-MS) is a powerful tool for identifying volatile components in a mixture. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. Chemical shifts (δ), coupling constants (J), and integration values provide detailed information about the molecular structure. thieme-connect.comresearchgate.netresearchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups present in a molecule. Characteristic absorption bands for ethers, carbonyls, and hydroxyl groups can be readily identified. unit.nothieme-connect.comresearchgate.net

Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification. unit.no High-resolution mass spectrometry (HRMS) can determine the elemental composition.

X-ray Crystallography: For crystalline materials, X-ray diffraction can determine the precise three-dimensional structure of the molecule. researchgate.net

| Parameter | Technique | Description |

| Purity Assessment | Gas Chromatography (GC) | A single symmetrical peak suggests high purity of the volatile compound. orgsyn.org |

| Structural Elucidation | Nuclear Magnetic Resonance (NMR) | Provides detailed information on the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms. thieme-connect.comresearchgate.net |

| Functional Group ID | Infrared (IR) Spectroscopy | Identifies characteristic vibrational frequencies of functional groups like C-O-C in ethers. unit.noresearchgate.net |

| Molecular Weight | Mass Spectrometry (MS) | Determines the mass-to-charge ratio of the molecule and its fragments. unit.no |

| Purification | Distillation / Chromatography | Separates the target compound from impurities based on boiling point or polarity. mdpi.comorgsyn.org |

Role in Advanced Solvent Systems and Reaction Media

Solvation Dynamics and Intermolecular Interactions

The presence of multiple Lewis basic oxygen sites allows 1,2-dimethoxydiethyl ether to engage in specific and influential intermolecular interactions, particularly with metal cations. This behavior is central to its function in non-aqueous electrolytes and as a reaction medium that can modulate chemical reactivity.

In non-aqueous systems, particularly those used in high-energy-density lithium metal batteries, the coordination of solvent molecules with lithium ions (Li⁺) is a critical factor determining performance. Ethers are known to be unstable at the high voltages (>4V vs. Li⁺/Li) required by modern cathodes when used in standard 1 M salt concentrations. However, the solvation structure can be controlled to enhance stability.

| Solvent | Gutmann Donor Number (DN) (kcal/mol) | Typical Coordination with Na⁺ | Key Feature |

|---|---|---|---|

| 1,2-Dimethoxyethane (B42094) (DME) | ~20-24 | Forms stable [Na(DME)₃]⁺ complexes | Strong solvation of cations. |

| Diglyme (B29089) (DEGDME) | ~18-24 | Forms stable [Na(DEGDME)₂]⁺ complexes | Acts as a tridentate chelating agent. |

| This compound | Not widely reported, but expected to be similar to other glymes | Expected to act as a bidentate chelating agent | Balances solvating power with molecular size. |

The way a solvent interacts with reactants, products, and transition states has a profound impact on both the rate (kinetics) and the final distribution of products (thermodynamics) of a chemical reaction. Thermodynamics is concerned with the relative stability of reactants and products, defining the equilibrium constant (K), while kinetics deals with the energy barrier (activation energy) that must be overcome for the reaction to proceed.

The solvating properties of this compound can significantly influence these factors. By stabilizing charged intermediates or transition states through coordination, it can lower the activation energy of a reaction, thereby increasing its rate. This is particularly relevant in reactions involving metal ions or polarized species. Conversely, if the solvent strongly solvates the reactants more than the transition state, it can increase the activation energy and slow the reaction.

Applications in Organometallic Chemistry and Catalysis

Organometallic chemistry, which studies compounds containing metal-carbon bonds, is the foundation of much of modern homogeneous catalysis. In these processes, a soluble catalyst, typically a transition metal complex, accelerates a reaction in the solution phase. The solvent is not merely an inert medium but can play a crucial role as a ligand.

A typical catalytic cycle involves a series of fundamental steps, such as oxidative addition, ligand binding, insertion, and reductive elimination. The solvent can influence each of these steps. This compound, with its two oxygen atoms, can act as a bidentate (two-toothed) chelating ligand.

This chelation has several important consequences:

Stabilization of the Metal Center: By coordinating to the transition metal, the ether can stabilize its oxidation state and coordination geometry, preventing catalyst decomposition.

Modification of Reactivity: The electronic properties of the metal center are altered by the coordinating solvent, which can tune its reactivity for specific steps in the catalytic cycle.

Control of Stereochemistry and Regiochemistry: In reactions like hydroformylation or hydrogenation, a chelating solvent can occupy coordination sites on the metal, directing the incoming reactants to specific positions and thereby controlling the structure of the product. For example, chelation-assisted strategies have been proposed for intramolecular olefin hydroacylation to control the reaction outcome.

Many catalytic reactions proceed through highly reactive, short-lived intermediates. These species are often coordinatively unsaturated (having fewer ligands than is stable) or possess a formal charge. The ability of this compound to act as a chelating ligand makes it effective at stabilizing these transient species. By temporarily occupying vacant coordination sites on the metal, the solvent can prevent unwanted side reactions or catalyst deactivation. This stabilization allows the reactive intermediate to persist long enough to undergo the desired subsequent transformation in the catalytic cycle. The selective stabilization of intermediates is a powerful strategy for rerouting reaction pathways and improving the efficiency and selectivity of catalytic processes.

Polymerization Processes and Macromolecular Engineering

As a polar aprotic solvent, this compound is well-suited for certain types of controlled/living polymerizations. In these reactions, the reactive end of the growing polymer chain (which can be an anion, cation, or radical) must be stabilized to prevent termination or chain transfer reactions.

Anionic Polymerization: In anionic polymerization, the propagating species is a carbanion. A polar solvent like this compound can solvate the counter-ion (e.g., Li⁺, Na⁺), creating a "solvent-separated ion pair." This separation makes the carbanion more reactive and can lead to faster polymerization rates.

Cationic Polymerization: In carbocationic polymerization, the solvent must be able to solvate the growing carbocationic chain end without reacting with it. The Lewis basic oxygen atoms of this compound can stabilize the positive charge, allowing for controlled chain growth.

Ring-Opening Polymerization (ROP): The polymerization of cyclic monomers is driven by ring strain and is governed by both thermodynamic and kinetic factors. The solvent can influence the monomer-polymer equilibrium and the mechanism of chain propagation. The ability of this compound to solvate ionic species makes it a suitable medium for ionic ROP processes.

Through its role in enabling these controlled polymerization techniques, this compound can be a valuable tool in macromolecular engineering, facilitating the synthesis of well-defined polymers for advanced applications.

Solvent Effects on Polymerization Mechanisms and Polymer Architectures

The choice of solvent is critical in polymerization reactions as it can significantly impact the polymerization kinetics, the degree of monomer conversion, and the final properties of the polymer. nih.gov The solvent can influence the conformation of the growing polymer chain, the solubility of the monomer and polymer, and the reactivity of the active species. researchgate.net

In the context of polymerization, solvents can act as chain transfer agents, which can slow down the cross-linking process. researchgate.net For instance, in photopolymerization, the presence of a solvent can decrease the rate of cross-linking. researchgate.net The polymerization rate can be strongly influenced by the solvent medium; for example, the free radical photopolymerization of N,N-dimethylacrylamide is significantly accelerated in an aqueous medium compared to organic solvents. researchgate.net This acceleration is attributed to hydrogen bonding between the amide carbonyl group and water molecules. researchgate.net

The properties of the resulting polymer are also affected by the solvent. For a given monomer composition, the degree of conversion is a crucial factor that influences the mechanical properties and the amount of leachable monomer from the polymer matrix. nih.gov Polymers synthesized in solvents that are better for the polymer tend to exhibit higher molecular weights and improved regioregularity. mdpi.com

The complexity of polymerization kinetics includes phenomena such as autoacceleration, auto-deceleration, trapped radicals, and limited ultimate double-bond conversion. nih.gov These factors are influenced by the reaction conditions, including the solvent. For example, in the synthesis of poly(poly(ethylene glycol) methyl ether methacrylate) (P(PEGMA)) via photoiniferter (PI)-RAFT polymerization, the solvent was found to affect the propagation constant (kp) values. rsc.org

Role in Specialized Polymer Synthesis Methodologies

This compound and its analogs play a role in various specialized polymer synthesis methodologies. For instance, in the synthesis of novel thermoplastic polyurethanes, acetal-diols have been used as extenders, allowing for post-polymerization modification through "click" chemistries. researchgate.net This approach enables the manipulation of material properties such as hydrophilicity and degradability. researchgate.net

The development of formaldehyde-free crosslinking monomers has led to polymers that can undergo self-crosslinking or react with active hydrogen compounds. epo.org These reactions are often catalyzed by acid. epo.org In the synthesis of such monomers, like N-(2,2-Dimethoxyethyl)maleamic acid, solvents such as dichloromethane (B109758) are employed. epo.org

Furthermore, the synthesis of polymers with pendant aldehyde groups, which are valuable for creating functional materials, often involves the use of specialized monomers. researchgate.net The synthesis of these monomers can involve multiple steps and various solvents. For example, acrylamidoacetaldehyde dimethyl acetal (B89532) is synthesized in a two-phase mixture of methyl t-butyl ether and aqueous sodium hydroxide. epo.org

The following table provides examples of specialized polymer synthesis methodologies where ether solvents are utilized.

| Polymerization Method | Monomers/Reagents | Solvent System | Key Feature |

| Thermoplastic Polyurethane Synthesis | Acetal-diols, Diisocyanates | - | Post-polymerization modification via "click" chemistry. researchgate.net |

| Formaldehyde-Free Crosslinking | N-(2,2-Dimethoxyethyl)maleamic acid | Dichloromethane | Self-crosslinking or reaction with active hydrogen compounds. epo.org |

| Polymers with Pendant Aldehydes | Acrylamidoacetaldehyde dimethyl acetal | Methyl t-butyl ether/aqueous NaOH | Introduction of reactive aldehyde functionalities. epo.org |

| Photoiniferter RAFT Polymerization | Poly(ethylene glycol) methyl ether methacrylate | Various organic solvents | Controlled polymerization with solvent-dependent kinetics. rsc.org |

Employment in Heterogeneous Catalysis and Surface Science Investigations

The interactions of ethers with solid surfaces are of fundamental interest in heterogeneous catalysis and surface science. These studies provide insights into reaction mechanisms at the molecular level.

Computational studies have shown that the adsorption of ether molecules on a Si(001) surface can be understood using principles from organic chemistry. nih.govkaust.edu.sa The process involves a two-step mechanism: the formation of a dative bond between the ether's oxygen atom and a Lewis acidic surface atom, followed by a nucleophilic attack from a nearby Lewis basic surface atom. nih.govkaust.edu.sa This mechanism is analogous to the acid-catalyzed cleavage of ethers in solution. nih.govkaust.edu.sa The cleavage of the C-O bond on the semiconductor surface is mechanistically identical to a molecular SN2 reaction. nih.govkaust.edu.sa

In the context of lignin (B12514952) depolymerization, which is crucial for the production of biofuels and aromatic chemicals, heterogeneous catalysts are employed to cleave aryl-ether bonds. rsc.orgresearchgate.net A synergistic Co–Zn/Off-Al H-beta catalyst has been studied for the hydrogenolysis of lignin model compounds. rsc.orgresearchgate.net In the degradation of 2-phenoxy-1-phenylethanol, a model for the β-O-4 linkage in lignin, a minor product, 1,2-dimethoxyethyl phenyl, was observed, indicating the complexity of the reaction pathways on the catalyst surface. rsc.org

Surface science investigations on well-defined single-crystal surfaces, such as gold, provide a molecular-level understanding of catalytic processes. nih.gov While gold is often considered inert, highly dispersed gold nanoparticles on metal oxides exhibit significant chemical activity. nih.gov Studies on Au(111) have revealed that surface-bound oxygen atoms and hydroxyl groups are key to its distinct chemical behavior, participating in reactions as either a Brønsted base or a nucleophilic base. nih.gov The reaction patterns observed on gold surfaces are similar to those on copper and silver, suggesting that acid-base reactions common on those metals may also occur on gold. nih.gov

The following table summarizes key research findings related to the employment of ethers in heterogeneous catalysis and surface science.

| Research Area | System Studied | Key Findings |

| Surface Chemistry | Ether adsorption on Si(001) | Adsorption mechanism mirrors acid-catalyzed ether cleavage in solution via a two-step dative bonding and nucleophilic attack process. nih.govkaust.edu.sa |

| Heterogeneous Catalysis | Lignin model compound cleavage over Co–Zn-beta catalyst | Formation of various products, including 1,2-dimethoxyethyl phenyl, highlighting complex reaction pathways on the catalyst surface. rsc.org |

| Surface Science | Oxidative chemistry on Au(111) | Surface oxygen species on gold act as Brønsted or nucleophilic bases, driving catalytic activity. nih.gov |

Electrochemical Applications and Energy Storage Research

Electrolyte Formulation for Next-Generation Battery Systems

Investigations into Ion Transport and Solvation Shell Dynamics of Metal Ions

No research findings were available regarding ion transport mechanisms, solvation shell dynamics, or conductivity data for electrolytes based on 1,2-Dimethoxydiethyl ether.

Interfacial Phenomena and Solid Electrolyte Interphase (SEI) Formation Mechanisms

There is no available information on the formation, composition, or characteristics of the solid electrolyte interphase (SEI) when this compound is used as an electrolyte component.

Electrochemical Stability Window and Degradation Pathway Analysis

Data on the electrochemical stability window (both oxidative and reductive limits) and potential degradation pathways for this compound in a battery environment could not be located.

Contributions to Fuel Cell and Redox Flow Battery Research

No literature was found that discusses the use or investigation of this compound in either fuel cell or redox flow battery systems.

Development of Supercapacitor Electrolyte Systems

The search did not yield any studies on the application or performance of this compound as an electrolyte in supercapacitors.

Advanced Spectroelectrochemical Characterization of Electrolyte Behavior

There are no published studies employing spectroelectrochemical techniques to characterize the behavior of this compound in electrochemical systems.

The absence of specific research on "this compound" within the context of electrochemical applications and energy storage prevents the generation of the requested detailed and scientifically accurate article. The scientific community has extensively studied other ether-based solvents, but this particular compound does not appear to have been a subject of investigation in the specified fields, or at least, the results of such studies are not publicly accessible. Therefore, the creation of an article that adheres to the strict content requirements of the prompt is not feasible at this time.

Computational and Theoretical Studies of 1,2 Dimethoxydiethyl Ether

Quantum Chemical Investigations of Molecular Structure and Reactivity

Quantum chemical methods are employed to investigate the intrinsic properties of the 1,2-Dimethoxyethane (B42094) molecule at the electronic level. These studies are fundamental to understanding its conformational preferences and chemical reactivity.

Conformation Analysis via Density Functional Theory and Ab Initio Methods

The flexibility of the 1,2-Dimethoxyethane (DME) molecule, arising from rotations around its C-C and C-O bonds, leads to several possible conformations (rotamers). The notation for these conformers typically describes the sequence of dihedral angles along the O-C-C-O backbone as either trans (T, approximately 180°) or gauche (G, approximately ±60°).

Computational studies using Density Functional Theory (DFT) and ab initio methods have been crucial in identifying the stable conformers and their relative energies. acs.orgacs.orgibm.com Methods like Møller-Plesset perturbation theory (MP2) and DFT with various functionals (e.g., B3LYP, B3PW91) are commonly used. acs.org Research has shown that accurately predicting the relative energies of DME conformers requires careful consideration of both the basis set size and electron correlation effects. acs.orgibm.com

High-level ab initio calculations have determined that multiple conformers are energetically accessible at room temperature. acs.orgacs.org In the liquid state, experimental and computational data suggest the presence of several conformers, including TGT, TTT, TGG', and TTG. acs.org The TGT conformer is confirmed to be the most stable form in the solid state. acs.org The relative stability is a result of complex stereoelectronic effects, including the gauche effect associated with the O-C-C-O linkage.

| Conformer (O-C-C-O) | Relative Energy (kcal/mol) at SCF/D95+(2df,p) | Relative Energy (kcal/mol) at MP2/D95** | Relative Energy (kcal/mol) at MP2/D95+(2df,p) |

|---|---|---|---|

| ttt | 0.00 | 0.00 | 0.00 |

| tgt | 1.00 | 0.75 | 0.10 |

| tgg | - | - | 0.20 |

Electronic Structure and Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to describe chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. irjweb.comsemanticscholar.org

DFT calculations are used to determine the energies and spatial distributions of these orbitals for 1,2-Dimethoxyethane. mdpi.com Such analyses are vital for understanding its role as a solvent in electrochemical systems, particularly its stability against reduction and oxidation at electrode surfaces. For instance, in lithium-ion battery electrolytes, the LUMO energy level of the solvent can indicate its susceptibility to reduction by the lithium metal anode. A lower HOMO-LUMO gap generally implies higher chemical reactivity. irjweb.commdpi.com

| Parameter | Energy (eV) | Method |

|---|---|---|

| HOMO | -7.35 | DFT (Example values) |

| LUMO | 1.55 | |

| HOMO-LUMO Gap | 8.90 |

Molecular Dynamics Simulations of Condensed Phase Systems

While quantum chemistry provides insights into single molecules, molecular dynamics (MD) simulations are used to study the behavior of large ensembles of molecules in liquid or solid phases. MD simulations model the movements of atoms and molecules over time based on classical force fields, providing a bridge between molecular properties and macroscopic behavior.

Simulations of Ion Transport and Diffusional Mechanisms

1,2-Dimethoxyethane is a key solvent in electrolytes for lithium and sodium batteries due to its ability to solvate cations. MD simulations have been extensively used to investigate the mechanisms of ion transport in DME-based electrolytes. acs.orgnih.gov These simulations can predict crucial transport properties such as ionic conductivity and self-diffusion coefficients for the cation, anion, and solvent molecules. acs.orgnih.gov

Studies have shown that as salt concentration increases, the electrolyte becomes more viscous, and the mobility of all species decreases. acs.org Interestingly, ionic conductivity does not change monotonically, typically reaching a maximum between 0.5 and 1.0 M for Li- and Na-salts. acs.orgnih.gov MD simulations also reveal mechanistic details of ion movement. For example, the transport of Li+ ions in DME is found to be more "vehicular," where the ion moves together with its solvation shell. acs.orgnih.gov In contrast, Na+ transport relies more on an "exchange" mechanism, where solvent molecules in the solvation shell are more frequently replaced. acs.org

| Salt Concentration (mol/kg) | D (Li+) (10⁻¹⁰ m²/s) | D (TFSI⁻) (10⁻¹⁰ m²/s) | D (DME) (10⁻¹⁰ m²/s) |

|---|---|---|---|

| 0.00 | - | - | 20.1 |

| 0.54 | 4.5 | 3.0 | 10.5 |

| 1.07 | 2.5 | 1.6 | 6.4 |

| 2.05 | 0.8 | 0.6 | 2.6 |

Dynamic Solute-Solvent and Solvent-Solvent Interaction Studies

MD simulations provide a detailed picture of the structural organization of the liquid at a molecular level. Tools like the radial distribution function (RDF) are used to quantify the probability of finding one molecule at a certain distance from another. mdanalysis.orgnih.gov This allows for a precise characterization of the solvation shells of ions or other solutes within the DME solvent. For example, simulations show that both Li+ and Na+ cations are typically coordinated by 5-6 oxygen atoms from either DME molecules or the counter-ion. acs.orgnih.gov

Furthermore, simulations are used to calculate thermodynamic properties related to solvation, such as the Gibbs free energy of solvation (ΔG_solv). acs.orgresearchgate.net This value represents the free energy change when a molecule is transferred from the gas phase into the solvent. The calculated hydration free energy (ΔG_hyd) for DME at 298 K is approximately -22.1 ± 0.8 kJ/mol, which agrees well with experimental values. researchgate.net The free energy of solvation is also highly dependent on the conformation of the DME molecule, with more hydrophilic (gauche) conformers having a more favorable (more negative) solvation free energy than hydrophobic (trans) conformers. acs.orgacs.org

| Solvent | ΔG_solv (kJ/mol) |

|---|---|

| Water | -22.1 ± 0.8 |

| Methanol (B129727) | ~ -22 |

| Carbon Tetrachloride | ~ -18 |

| n-Heptane | ~ -15 |

Thermodynamic Modeling of Phase Behavior in Multi-Component Systems

Understanding the phase behavior of 1,2-Dimethoxyethane in mixtures is critical for designing and optimizing chemical processes. Thermodynamic models are used to predict and correlate properties such as vapor-liquid equilibrium (VLE), miscibility, and excess properties of these mixtures.

These models often rely on experimental data for parameterization. For binary mixtures of DME with other organic solvents like chloroalkanes, properties such as excess molar volume (VmE) are measured. ias.ac.in A negative VmE value typically indicates strong specific interactions or a favorable packing of the different molecules, while a positive value suggests that repulsive forces or the disruption of self-association are dominant. For DME mixed with chloroalkanes, the results are analyzed in terms of dipole-dipole interactions. ias.ac.in

Theoretical models like the Prigogine-Flory-Patterson (PFP) model can then be used to calculate these excess properties and compare them with experimental data, providing a deeper understanding of the intermolecular forces at play. ias.ac.in Similarly, models such as NRTL or Wilson are employed to describe the VLE of DME-containing mixtures, which is essential for the design of separation processes like distillation. nih.govmathworks.com

| Mole Fraction (x₁) | VmE (cm³/mol) |

|---|---|

| 0.1124 | -0.081 |

| 0.2345 | -0.142 |

| 0.3876 | -0.183 |

| 0.5123 | -0.188 |

| 0.6987 | -0.149 |

| 0.8765 | -0.075 |

Machine Learning and Artificial Intelligence Approaches for Predicting Chemical Behavior

The application of machine learning (ML) and artificial intelligence (AI) in computational chemistry has introduced powerful tools for predicting the chemical behavior of compounds like 1,2-dimethoxydiethyl ether, offering significant speed advantages over traditional simulation methods. research.google These advanced computational models are trained on large datasets of known molecules and their properties, enabling them to learn complex structure-property relationships. chemrxiv.org Consequently, they can predict a wide range of chemical characteristics for new or less-studied compounds with increasing accuracy. research.google

Various machine learning models, including artificial neural networks (ANN), decision trees, and support vector machines, are employed to estimate the physicochemical properties of molecules. mdpi.commdpi.com These models are particularly valuable for predicting properties that are resource-intensive to determine experimentally. arxiv.org For instance, ML algorithms have been successfully used to predict the thermal conductivity and dynamic viscosity of nanofluids containing ethylene (B1197577) glycol, a compound structurally related to glycol ethers. mdpi.com

In the context of this compound, machine learning approaches have been utilized to predict its aqueous solubility. One study compared the predictive accuracy of an Artificial Neural Network (ANN) model with the General Solubility Equation (GSE), a method that relies on the melting point and the octanol-water partition coefficient (Kow). researchgate.netresearchgate.net While the GSE provides a convenient and reliable estimation, the data-driven ANN model, trained on a large dataset of organic compounds, offers a different predictive pathway. researchgate.netresearchgate.net

The performance of these predictive models can be evaluated using metrics such as the average absolute error between the predicted and experimental values. For a test set of various organic compounds, including this compound, the predictive capabilities of such computational methods have been demonstrated. researchgate.netresearchgate.net

Below is a table detailing the predicted aqueous solubility of this compound using different computational methods.

| Chemical Compound | CAS RN | Melting Point (°C) | MlogP | ClogP | Predicted log S (GSE) |

| This compound | 24424-51-9 | <25 | 0.06 | 0.88 | 0.56 |

| Data sourced from ResearchGate articles on the General Solubility Equation. researchgate.netresearchgate.net |

This data highlights the application of computational models in estimating the fundamental properties of this compound, which is crucial for understanding its environmental fate and behavior in aqueous systems. The continuous development of more sophisticated machine learning architectures, such as graph neural networks, promises to further enhance the accuracy and scope of these predictions for a broader range of chemical properties. researchgate.net

Advanced Analytical and Spectroscopic Characterization Methodologies Involving 1,2 Dimethoxydiethyl Ether

Nuclear Magnetic Resonance Spectroscopy for Reaction Monitoring and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for elucidating molecular structures and monitoring chemical reactions in real-time. It provides quantitative data on the concentration of reactants, intermediates, and products, offering deep insights into reaction kinetics and mechanisms. nih.gov

For a molecule like 1,2-dimethoxyethane (B42094), its simple, symmetric structure gives rise to a straightforward NMR spectrum, making it an excellent probe or solvent for NMR studies. The structural elucidation is confirmed by two distinct signals in the proton (¹H) NMR spectrum and two signals in the carbon-13 (¹³C) NMR spectrum, corresponding to the methoxy (B1213986) (-OCH₃) and methylene (B1212753) (-CH₂-) groups.

In a ¹H NMR spectrum of 1,2-dimethoxyethane recorded in chloroform-d (B32938) (CDCl₃), the methoxy protons typically appear as a singlet around 3.39 ppm, while the methylene protons appear as a singlet around 3.55 ppm. chemicalbook.com The simplicity of the spectrum—two singlets with an integration ratio of 3:2 (or 6:4)—unambiguously confirms the structure.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for 1,2-Dimethoxyethane (DME) Data sourced from various deuterated solvents.

| Group | Nucleus | Chemical Shift (δ, ppm) in CDCl₃ chemicalbook.comcarlroth.com | Chemical Shift (δ, ppm) in Acetone-d₆ carlroth.com |

| Methoxy (-OCH₃) | ¹H | 3.39 | 3.24 |

| Methylene (-OCH₂CH₂O-) | ¹H | 3.55 | 3.43 |

| Methoxy (-OCH₃) | ¹³C | 59.2 | 58.7 |

| Methylene (-OCH₂CH₂O-) | ¹³C | 72.1 | 72.5 |

During reaction monitoring, changes in the chemical environment around the DME molecule, such as its coordination to a metal cation in battery electrolytes, can cause shifts in these resonance frequencies. nih.govunifr.ch For instance, the donation of lone pairs from the ether oxygen atoms to a Li⁺ cation lowers the highest occupied molecular orbital (HOMO) energy level of the glyme molecule, which can be observed as a downfield shift in the NMR spectrum. nih.gov By tracking the position and intensity of these peaks over time, researchers can quantify the extent of solvent-ion interactions and monitor the stability and behavior of the electrolyte system.

Mass Spectrometry Techniques in Complex Mixture Analysis

Mass spectrometry (MS) is an indispensable tool for identifying and quantifying compounds within complex mixtures, offering high sensitivity and specificity. nih.gov Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are particularly effective for separating volatile components before their detection, making it well-suited for the analysis of glymes. nih.gov

In the mass spectrum of 1,2-dimethoxyethane, the molecular ion (M⁺) peak is observed at a mass-to-charge ratio (m/z) of 90. chemicalbook.com The fragmentation pattern is characteristic of aliphatic ethers, which primarily undergo alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen atom). This process is highly favorable as it leads to the formation of a stable, resonance-stabilized oxonium ion.

The most prominent fragmentation pathway for 1,2-dimethoxyethane involves the cleavage of the C-C bond, resulting in the formation of the base peak at m/z 45 . This fragment corresponds to the methoxymethyl oxonium ion ([CH₃OCH₂]⁺). Other significant fragments arise from the loss of various neutral species.

Table 2: Key Electron Ionization Mass Fragments for 1,2-Dimethoxyethane (DME)

| m/z | Relative Intensity | Proposed Fragment Ion/Structure | Neutral Loss |

| 90 | ~6% | [CH₃OCH₂CH₂OCH₃]⁺ (Molecular Ion) | - |

| 60 | ~12% | [CH₂OCH₂OCH₂]⁺ | C₂H₆ |

| 59 | ~3% | [OCH₂CH₂OCH₃]⁺ | CH₃ |

| 45 | 100% | [CH₃OCH₂]⁺ | •CH₂OCH₃ |

| 29 | ~11% | [C₂H₅]⁺ | •OCH₂OCH₃ |

Data derived from NIST Mass Spectrometry Data Center. chemicalbook.com

This distinct fragmentation fingerprint allows for the confident identification of 1,2-dimethoxyethane and related glymes in complex matrices such as diluted vehicle exhaust, where it has been successfully detected and measured. nih.gov The ability to differentiate between various polyethers is crucial for environmental monitoring and industrial quality control. nih.govresearchgate.net

Vibrational Spectroscopy (Infrared and Raman) for Molecular Interaction Probing

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. These vibrations are highly sensitive to the molecule's conformation and its interactions with the surrounding environment, such as solvation or coordination with ions. nih.govnih.gov

Studies on 1,2-dimethoxyethane have shown that its vibrational spectrum is a powerful indicator of its conformational state and intermolecular interactions. Gas-phase IR spectroscopy revealed the presence of different conformers and highlighted the importance of intramolecular 1,5-C-H···O interactions in stabilizing certain geometries. oup.com

When DME interacts with surfaces or ions, its vibrational modes are perturbed. For example, an IR study of DME adsorbed on silica (B1680970) showed that the ether molecules form hydrogen bonds with the surface silanol (B1196071) groups. rsc.org At low surface coverages, both methoxy groups in a single DME molecule bond to the surface, but in the presence of excess DME, a species where only one methoxy group is bonded becomes dominant. rsc.org

In the context of electrolyte solutions, Raman spectroscopy is particularly insightful. The vibrational modes of glymes in the 800–900 cm⁻¹ region, which correspond to coupled CH₂ rocking and C-O-C stretching modes, are sensitive to the coordination of the ether oxygens with cations like Li⁺. researchgate.netosti.gov The appearance of new bands upon the addition of a salt is direct evidence of the formation of a solvent-cation complex, where the glyme molecule adopts a specific conformation to wrap around the ion. researchgate.netosti.gov

Table 3: Selected Vibrational Modes of 1,2-Dimethoxyethane (DME) and Their Response to Interactions

| Wavenumber (cm⁻¹) | Vibrational Mode | Observation/Shift upon Interaction |

| ~2830-2990 | C-H stretching | Sensitive to hydrogen bonding and local environment. |

| ~1120 | Asymmetric C-O-C stretching | Strong band in IR, characteristic of dialkyl ethers. Position can shift upon coordination to metal ions. |

| 800-900 | Coupled CH₂ rocking and C-O-C stretching | This region in Raman spectra is highly sensitive to the molecule's conformation. New peaks appear upon complexation with cations (e.g., Li⁺), indicating a change from a disordered liquid structure to an ordered solvation shell. osti.gov |

X-ray Diffraction and Scattering Studies of Solvated Species and Solution Structures

For pure liquid 1,2-dimethoxyethane, combined X-ray diffraction and molecular dynamics studies have provided a detailed picture of its structure. The data reveal strong intermolecular correlations, with specific preferred distances between different parts of the molecules, such as methyl-methyl interactions. researchgate.net

These techniques become even more critical when studying complex solutions, such as electrolytes for lithium batteries, where the arrangement of solvent molecules around the ions dictates the physical and electrochemical properties of the system. osti.gov Studies on LiTFSI salt dissolved in DME have used WAXS to probe the solvation structure. osti.govosti.gov The results show the emergence of a "charge-ordering peak" at higher salt concentrations, which is a signature of the formation of a structured network of alternating cations and anions solvated by DME molecules. osti.gov The position and intensity of this peak provide insight into the characteristic length scale of this ordering. The data suggests that shorter chain glymes like DME are more effective at forming these ordered charge-network species compared to longer glymes. osti.gov

Table 4: Structural Parameters of LiTFSI in DME Electrolytes from X-ray Scattering

| System | Feature | Characteristic Distance/Position (q, Å⁻¹) | Interpretation |

| Saturated LiTFSI in DME | Charge-Ordering Peak | ~0.8 Å⁻¹ | Indicates the formation of correlated ionic clusters or networks with a characteristic length scale of ~7-8 Å. osti.gov |

| Saturated LiTFSI in DME | Solvation Shell Peak | ~1.5 Å⁻¹ | Corresponds to the local arrangement of DME molecules and TFSI⁻ anions around the Li⁺ cation. osti.gov |

Chromatographic Applications as a Mobile Phase or Sample Matrix Component

In chromatography, the choice of solvent is critical for achieving effective separation. Ethers like 1,2-dimethoxydiethyl ether possess properties such as moderate polarity, good solvating power for a range of compounds, and volatility, making them potentially useful in various chromatographic techniques.

As a mobile phase component, 1,2-dimethoxyethane is used as a solvent for High-Performance Liquid Chromatography (HPLC). honeywell.com Its ability to dissolve many organic compounds and its miscibility with water make it a versatile component in reversed-phase or normal-phase systems. honeywell.com Related polyethers, specifically poly(ethylene glycols) (PEGs), are often used as mobile phase modifiers in techniques like Hydrophobic Interaction Chromatography (HIC) and Capillary Electrophoresis (CE). researchgate.netnih.gov The addition of PEG to the mobile phase can reduce the retention of proteins and improve separation selectivity. nih.gov

While not a conventional choice, the utility of glymes can also be considered in the context of the sample matrix. In analytical chemistry, the matrix refers to all components of a sample other than the analyte of interest. When analyzing complex environmental or industrial samples, glymes may be present as part of the matrix. For instance, a GC-MS method was developed specifically to monitor airborne glymes, treating them as target analytes within a complex air matrix. nih.gov In preparative chromatography, PEGs have been separated into pure single homologs using reversed-phase chromatography with a water/acetonitrile mobile phase, demonstrating the ability to handle polyether matrices. mdpi.com The unique solvating properties of glymes mean they can be part of complex liquid formulations that are then subjected to chromatographic analysis. nih.gov

Table 5: Examples of Chromatographic Systems Involving Glymes and Polyethers

| Chromatographic Technique | Role of Glyme/Polyether | Stationary Phase | Mobile Phase Example | Application |

| HPLC | Solvent/Mobile Phase | C18 (Reversed-Phase) | Acetonitrile/Water/DME | General separation of organic compounds. honeywell.com |

| GC-MS | Analyte in Sample Matrix | Various capillary columns | Helium | Environmental monitoring of airborne glymes. nih.gov |

| HIC | Mobile Phase Additive | Butyl, Octyl, Phenyl | Ammonium Sulfate solution + PEG | Modulating protein retention and separation. nih.gov |

| Preparative RPC | Analyte in Sample Matrix | C18 (Reversed-Phase) | Acetonitrile/Water gradient | Isolation of pure single homologs of PEG. mdpi.com |

Environmental Transformation and Degradation Pathways in Academic Context

Photochemical Degradation Mechanisms and Kinetics

In an academic research context, the photochemical degradation of organic compounds is a critical area of study for understanding their environmental persistence and impact. For 1,2-Dimethoxydiethyl ether, the most significant photochemical degradation pathway is expected to occur in the gas phase within the troposphere, primarily initiated by reactions with hydroxyl radicals (·OH). witpress.com

Atmospheric Oxidation:

The dominant mechanism for the atmospheric removal of aliphatic ethers is hydrogen atom abstraction by hydroxyl radicals. witpress.comrsc.org This reaction is generally rapid, leading to relatively short atmospheric lifetimes for these compounds. witpress.com The reaction with this compound would proceed by the abstraction of a hydrogen atom from one of the carbon atoms, with a preference for the carbons adjacent to the ether oxygen atoms (-O-CH-), as these C-H bonds are typically weaker.

The initial reaction can be represented as: CH₃OCH₂CH₂OCH(CH₃)₂ + ·OH → Radical products + H₂O

Following abstraction, a carbon-centered radical is formed. This radical rapidly reacts with atmospheric oxygen (O₂) to form a peroxy radical (RO₂·). The subsequent chemistry of the peroxy radical is complex but typically involves reactions with nitric oxide (NO) or other peroxy radicals, leading to the formation of an alkoxy radical (RO·). rsc.orgrsc.org

The resulting alkoxy radical can then undergo several competing reactions:

Unimolecular Decomposition: This can involve C-C or C-O bond scission. For alkoxy radicals derived from ethers, decomposition can lead to the formation of smaller carbonyl compounds and alkyl radicals. researchgate.net For example, cleavage of the C-O bond in an alkoxy radical derived from an ether can yield an aldehyde and an alkyl radical.

Reaction with O₂: The alkoxy radical can react with molecular oxygen, often leading to the formation of a hydroperoxide and a carbonyl compound. rsc.orgresearchgate.net

Isomerization: Intramolecular hydrogen shift reactions can occur, leading to the formation of a different radical that can then undergo further reactions.

Based on studies of diethyl ether, major products from the atmospheric oxidation of this compound are expected to include various esters (like formates and acetates), aldehydes, and other oxygenated fragments. rsc.orgresearchgate.net

Kinetics: The rate of photochemical degradation is determined by the rate coefficient for the reaction with ·OH and the ambient concentration of these radicals. While the specific rate coefficient for this compound is not readily available, data from similar ethers can provide an estimate. The atmospheric lifetimes for many ethers with respect to ·OH radical reaction are on the order of hours to a few days, suggesting that this compound is not likely to persist for long periods in the atmosphere. witpress.com

Aqueous Photolysis: Direct photolysis in aqueous systems is generally not a significant degradation pathway for simple ethers unless the molecule contains a chromophore that absorbs sunlight. Given the structure of this compound, direct absorption of environmentally relevant UV radiation is expected to be negligible.

Table 1: Atmospheric Lifetime Estimates for Structurally Similar Ethers

| Compound | OH Radical Reaction Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Estimated Atmospheric Lifetime |

|---|---|---|

| Diethyl Ether | (1.28 ± 0.19) x 10⁻¹¹ | ~1.5 days |

| Tetrahydrofuran | 1.76 x 10⁻¹¹ | ~1 day |

| 1,4-Dioxane | 1.10 x 10⁻¹¹ | ~1.8 days |

Note: Lifetimes are estimated based on a global average hydroxyl radical concentration of 1 x 10⁶ molecules cm⁻³. Data is for illustrative purposes based on analogous compounds.

Biodegradation Pathways and Biotransformation Studies

Biodegradation is a crucial process for the removal of organic chemicals from soil and water environments. Research on analogous compounds indicates that glycol ethers can be biodegraded by various microorganisms. nih.govnih.gov

Aerobic Biodegradation: Under aerobic conditions, the microbial degradation of ethers is typically initiated by monooxygenase enzymes. frtr.gov These enzymes hydroxylate a carbon atom adjacent to the ether linkage, forming an unstable hemiacetal. This intermediate spontaneously cleaves, breaking the ether bond and yielding an alcohol and an aldehyde. frtr.gov The resulting alcohol and aldehyde are common metabolites that can be readily utilized by microorganisms and funneled into central metabolic pathways for energy and cell growth. nih.gov

For this compound, this process could occur at multiple sites on the molecule. The degradation pathway would likely involve the sequential cleavage of the ether linkages, breaking the molecule down into smaller, more easily metabolized fragments such as methoxyethanol, ethanol (B145695), and acetate (B1210297).

Several bacterial strains have been identified that are capable of degrading ether compounds, including species of Pseudomonas, Rhodococcus, and Pseudonocardia. nih.govnih.govnih.gov These organisms are often isolated from contaminated soils and activated sludge, indicating their role in the natural attenuation of these compounds. nih.gov

Anaerobic Biodegradation: Anaerobic biodegradation of ethers is generally considered to be a slower process than aerobic degradation. bohrium.com However, research has shown that some ethers can be biodegraded under anaerobic conditions, often through co-metabolism with other substrates. The cleavage of the ether bond is a key step, and specific enzymatic pathways have been identified, for example in the degradation of lignin-related ethers by certain bacteria. researchgate.netrsc.orgcapes.gov.br For glycol ethers, anaerobic pathways can lead to the formation of alcohols and volatile fatty acids. bohrium.com

Biotransformation Studies: Biotransformation studies using isolated enzymes or whole-cell cultures are essential for elucidating metabolic pathways. Research on fungal peroxygenases has demonstrated their ability to cleave a wide variety of ether bonds, including those in environmental pollutants like methyl tert-butyl ether (MTBE) and 1,4-dioxane. nih.gov These enzymes catalyze the H₂O₂-dependent oxidation of the substrate, providing another potential mechanism for the environmental breakdown of this compound.

Table 2: Microorganisms Known to Degrade Structurally Related Ether Compounds

| Microorganism | Degraded Compound(s) | Key Enzyme Type/Pathway | Reference(s) |

|---|---|---|---|

| Rhodococcus sp. Strain DEE5151 | Diethyl ether, Anisole, Phenetole | Monooxygenase | nih.gov |

| Pseudomonas sp. 4-5-3 | Ethylene (B1197577) glycol monoalkyl ethers | Alcohol dehydrogenase, Aldehyde dehydrogenase | nih.gov |

| Xanthobacter autotrophicus | Ethylene glycol monoethyl ether | Not specified | nih.gov |

| Pseudonocardia sp. Strain ENV478 | Tetrahydrofuran, 1,4-Dioxane, MTBE | Monooxygenase | nih.gov |

Advanced Oxidation Processes for Research-Scale Environmental Remediation Studies

Advanced Oxidation Processes (AOPs) are a suite of chemical treatment technologies designed to degrade persistent organic pollutants in water and wastewater. wikipedia.orgmembranechemicals.com These processes are characterized by the in-situ generation of highly reactive and non-selective hydroxyl radicals (·OH), which can rapidly oxidize a wide range of organic compounds, often leading to their complete mineralization to CO₂ and H₂O. mdpi.comyoutube.com

Given the potential for this compound to be present in industrial wastewater, AOPs represent a viable research area for its remediation. Studies on similar glycol ethers and aliphatic ethers have demonstrated the efficacy of several AOPs. nih.gov

Ozonation (O₃) and Catalytic Ozonation: Ozone can react directly with organic molecules, but its primary role in AOPs is the generation of ·OH radicals, a process that is enhanced at higher pH or in the presence of catalysts. Ozonation has been shown to be effective in degrading diethylene glycol, with the reaction proceeding primarily through the hydroxyl radical pathway. nih.govresearchgate.net

O₃/UV and H₂O₂/UV: The combination of ozone or hydrogen peroxide with ultraviolet (UV) radiation leads to the photolytic cleavage of the oxidant, significantly increasing the production of ·OH radicals. The UV/O₃ process has been shown to be a promising approach for the complete decomposition of compounds like propylene (B89431) glycol methyl ether acetate (PGMEA). tandfonline.comepa.govtandfonline.com

Fenton and Photo-Fenton Processes: The Fenton reaction utilizes hydrogen peroxide and a ferrous iron catalyst (Fe²⁺) to generate ·OH radicals. The efficiency can be enhanced with UV light (photo-Fenton). This process has been successfully applied to the degradation of diethylene glycol and other ethers. nih.govresearchgate.net

Heterogeneous Photocatalysis: This process typically involves a semiconductor catalyst, such as titanium dioxide (TiO₂), which upon irradiation with UV light, generates electron-hole pairs that lead to the formation of ·OH radicals and other reactive oxygen species. TiO₂ photocatalysis is an effective method for the mineralization of aliphatic ethers like MTBE. fiu.edunih.gov

The degradation of this compound via AOPs would proceed through radical attack, leading to a cascade of oxidation reactions that break down the molecule into smaller intermediates, such as aldehydes and carboxylic acids, before eventual mineralization. nih.gov

Table 3: Efficacy of Different AOPs on Analogous Ether Compounds in Research Studies

| AOP Method | Target Compound | Key Findings | Reference(s) |

|---|---|---|---|

| Ozonation | Diethylene Glycol (DEG) | Effective removal; major products include aldehydes and carboxylic acids. | nih.govresearchgate.net |

| UV/O₃ | Propylene Glycol Methyl Ether Acetate (PGMEA) | Complete decomposition observed at basic pH. | tandfonline.comepa.govtandfonline.com |

| Modified Fenton | Diethylene Glycol (DEG) | Effective removal; major products were formaldehyde, formic, and acetic acids. | nih.govresearchgate.net |

Environmental Fate and Transport Modeling within Research Frameworks

Environmental fate and transport models are computational tools used in research to predict the distribution, concentration, and persistence of chemicals released into the environment. ecetoc.org These models integrate a chemical's physicochemical properties with environmental parameters to simulate its movement and transformation across different media (air, water, soil, and biota).

For a compound like this compound, where empirical fate data is scarce, modeling provides a framework for initial risk screening and for identifying potential environmental compartments of concern. A key component of this is the PBT (Persistent, Bioaccumulative, and Toxic) assessment, a regulatory framework used to identify substances that pose a long-term risk to the environment. umweltbundesamt.denih.govreachonline.eu

Key Parameters for Modeling: To model the environmental fate of this compound, the following physicochemical properties are essential inputs:

Vapor Pressure: Influences the partitioning between the atmosphere and condensed phases (soil, water).

Water Solubility: Determines its concentration in the aqueous phase and its potential for transport in groundwater. As a glycol ether, it is expected to be highly water-soluble.

Octanol-Water Partition Coefficient (Kow): Indicates the tendency of a chemical to partition into organic matter (e.g., soil organic carbon, lipids in biota) versus water. A low Kow value is expected, suggesting a low potential for bioaccumulation.

Henry's Law Constant: Describes the partitioning between air and water, affecting its rate of volatilization from water bodies.

Degradation Half-Lives: Rates of degradation in air (photochemical), water (hydrolysis, biodegradation), and soil (biodegradation) are critical for predicting persistence.

Modeling Predictions: Within a research framework, a multimedia fugacity model could be used to predict the environmental distribution of this compound. Based on its expected properties as a short-chain glycol ether:

Persistence: The compound is expected to have a short atmospheric lifetime due to rapid photochemical degradation. witpress.com It is also likely susceptible to aerobic biodegradation in soil and water, suggesting it would not meet the criteria for being persistent (P) or very persistent (vP). nih.govnih.gov

Bioaccumulation: With its anticipated high water solubility and low Kow, the compound is unlikely to bioaccumulate significantly in organisms, thus not meeting the bioaccumulative (B) or very bioaccumulative (vB) criteria.

Transport: Due to its high water solubility and low potential for sorption to soil, this compound would be mobile in soil and could potentially leach into groundwater. Its presence in the atmosphere would be transient, with degradation occurring relatively close to emission sources.

These modeling-based hypotheses would need to be confirmed with experimental data to perform a definitive environmental assessment.

Table 4: Key Input Parameters for Environmental Fate Modeling of this compound

| Parameter | Description | Expected Value/Characteristic |

|---|---|---|

| Molecular Weight | Mass of one mole of the substance. | ~134.17 g/mol |

| Vapor Pressure | The pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases. | Moderate to High |

| Water Solubility | The maximum amount of a substance that can dissolve in water. | High |

| Log Kow | The logarithm of the octanol-water partition coefficient. | Low (< 3) |

| Atmospheric Half-Life | Time required for 50% of the substance to be degraded in the atmosphere. | Short (hours to days) |

Future Directions and Emerging Research Avenues for 1,2 Dimethoxydiethyl Ether

Integration into Sustainable and Green Chemical Technologies

A critical aspect of this integration is the development of greener synthetic routes. Traditional synthesis methods for ethers can involve harsh conditions and the use of non-renewable starting materials. Future research is anticipated to focus on catalytic processes that utilize renewable feedstocks. For instance, the synthesis of ethers from biomass-derived syngas (a mixture of carbon monoxide and hydrogen) is a promising avenue. eajournals.orgresearchgate.net The direct synthesis of dimethyl ether (DME) from CO2 and H2 is also an area of intense research, and similar methodologies could potentially be adapted for the synthesis of 1,2-Dimethoxydiethyl ether. mdpi.comnih.govrsc.org Furthermore, biocatalytic methods, employing whole cells or isolated enzymes, offer a pathway to milder reaction conditions and high selectivity, representing a significant area for future investigation in the synthesis of this compound. rsc.org

The role of this compound as a "green solvent" also warrants thorough investigation. Solvent selection guides, developed by pharmaceutical and chemical companies, provide a framework for assessing the environmental, health, and safety (EHS) impacts of solvents. researchgate.netresearchgate.net Notably, related compounds such as 1,2-dimethoxyethane (B42094) (DME) are often classified as undesirable due to toxicity concerns. whiterose.ac.uk A comprehensive evaluation of this compound against established green solvents using similar metrics is a crucial future step. This would involve assessing its biodegradability, toxicity, and potential for peroxide formation.

The following table outlines key parameters for evaluating the "greenness" of a solvent, which should be applied to this compound:

| Parameter | Description | Relevance to Green Chemistry |

| Source | Origin of the raw materials (fossil-based vs. renewable). | Prioritizes the use of renewable resources. |

| Synthesis | The efficiency and environmental impact of the manufacturing process. | Aims for high atom economy and minimal waste. |

| Toxicity | The inherent hazards to human health and ecosystems. | Seeks to minimize or eliminate toxicity. |

| Biodegradability | The ability of the solvent to break down in the environment. | Prevents persistence and long-term pollution. |

| Safety | Flammability, reactivity, and potential for peroxide formation. | Ensures safer handling and process conditions. |

| Performance | Efficacy as a solvent in various applications. | Balances green credentials with practical utility. |

Synergistic Applications with Novel Materials and Nanostructures

The unique properties of nanomaterials offer exciting possibilities for catalysis, electronics, and medicine. The interaction of solvents with these materials is critical for their synthesis, dispersion, and application. An emerging research avenue for this compound is its use in synergistic applications with novel materials and nanostructures, such as metal nanoparticles and carbon-based nanomaterials.

In the realm of catalysis, bimetallic alloy nanoparticles are of significant interest due to the synergistic effects between the constituent metals, which can lead to enhanced catalytic activity and selectivity. sci-hub.se The synthesis of these nanoparticles often requires a solvent that can effectively stabilize the particles and prevent agglomeration. Future research could explore the role of this compound as a solvent or coordinating agent in the synthesis of such nanoparticles. Its ether linkages could potentially coordinate with metal precursors, influencing the nucleation and growth of the nanoparticles and, consequently, their catalytic properties. For instance, synergistic catalysis has been observed with Au/Pd bimetallic nanoparticles in various reactions. rsc.org The choice of solvent can be critical in these systems, and the properties of this compound may offer advantages in specific catalytic applications.

Furthermore, the dispersion of nanostructures is a crucial step in the formulation of many advanced materials. The ability of a solvent to effectively wet and stabilize nanoparticles is paramount. The potential of this compound as a dispersant for various nanostructures, including carbon nanotubes and graphene, could be a fruitful area of investigation. This would involve studying the interfacial interactions between the ether and the nanomaterial surface.

The table below highlights potential research areas for this compound in conjunction with novel materials:

| Material Type | Potential Application of this compound | Research Focus |

| Metal Nanoparticles | Solvent for synthesis and catalysis. | Controlling particle size, shape, and catalytic activity. |

| Bimetallic Nanoparticles | Stabilizing agent and reaction medium for synergistic catalysis. | Enhancing catalytic efficiency and selectivity. sci-hub.senih.govnih.govresearchgate.net |

| Carbon Nanostructures | Dispersing agent for composites and coatings. | Achieving uniform dispersion and improved material properties. |

| Metal-Organic Frameworks (MOFs) | Solvent for synthesis and guest molecule delivery. | Influencing crystal growth and porosity. |

Computational Design and Optimization of Advanced Formulations

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the simulation of complex chemical systems. Future research on this compound will undoubtedly leverage computational methods for the design and optimization of advanced formulations.

Molecular dynamics (MD) simulations can provide detailed insights into the structure and dynamics of liquids and solutions. researchgate.netnih.govresearchgate.netarxiv.org By performing MD simulations of this compound, researchers can predict a wide range of physical properties, such as density, viscosity, and diffusion coefficients, across various temperatures and pressures. This data is crucial for designing industrial processes and formulating products. Furthermore, MD simulations can be used to study the solvation of different solutes in this compound, which is essential for its application as a solvent in chemical reactions and formulations. For instance, simulations of mixed lipid bilayers have provided insights into the interactions between different molecules in complex biological systems. nih.gov

Quantum chemical calculations, based on density functional theory (DFT) or other ab initio methods, can provide a fundamental understanding of the electronic structure and reactivity of this compound. researchgate.netmdpi.comresearchgate.net These calculations can be used to predict spectroscopic properties, reaction mechanisms, and intermolecular interaction energies. For example, quantum chemical calculations have been used to investigate the electronic structure of dimethyl ether and ethanol (B145695) to understand their reactivity in catalytic processes. researchgate.net Similar studies on this compound could guide the development of new catalysts and reaction conditions.

The following table summarizes the potential applications of computational methods in the study of this compound:

| Computational Method | Application | Predicted Properties |

| Molecular Dynamics (MD) | Simulation of bulk liquid and solutions. | Density, viscosity, diffusion coefficients, solvation free energies. researchgate.netresearchgate.net |

| Quantum Chemistry (DFT) | Calculation of electronic structure and reactivity. | Molecular geometry, vibrational frequencies, reaction energies, NMR shifts. researchgate.netmdpi.com |

| Combined MD/DFT | Simulation of reactions in solution. | Reaction pathways, activation energies, transition state structures. mdpi.com |

Methodological Advancements in the Fundamental Study of its Chemical Behavior

A deeper understanding of the fundamental chemical behavior of this compound is essential for its effective and safe use. The development and application of advanced analytical techniques will play a crucial role in this endeavor.